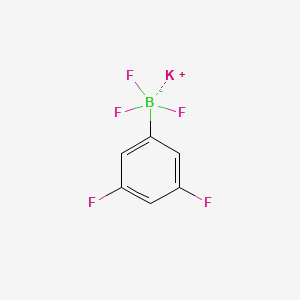

Potassium (3,5-difluorophenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3,5-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSPHPHYZHGKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635582 | |

| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267006-26-8 | |

| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Potassium (3,5-difluorophenyl)trifluoroborate: Synthesis, Properties, and Applications

CAS Number: 267006-26-8

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Potassium (3,5-difluorophenyl)trifluoroborate. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and its significance as a reagent in modern organic synthesis.

Core Data and Properties

This compound is a stable, crystalline solid that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 267006-26-8[1] |

| Molecular Formula | C₆H₃BF₅K[1] |

| Molecular Weight | 219.99 g/mol [1] |

| Melting Point | 273-278 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar solvents such as methanol, acetone, and DMSO.[2] |

| Stability | Air and moisture stable, offering advantages over corresponding boronic acids. |

| ¹H NMR (Expected) | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The integration would correspond to 3 protons. |

| ¹³C NMR (Expected) | Aromatic carbons would appear in the range of 100-165 ppm. Carbons attached to fluorine would show characteristic coupling (large ¹JCF). The carbon attached to boron would be broad and may be difficult to observe. |

| ¹⁹F NMR (Expected) | A singlet or narrow multiplet for the two equivalent aromatic fluorine atoms, and a broader signal for the three equivalent fluorine atoms on the boron, typically observed between -130 and -160 ppm.[3] |

| ¹¹B NMR (Expected) | A characteristic 1:3:3:1 quartet due to coupling with the three fluorine atoms, typically appearing in the range of -2.5 to 7 ppm.[3] |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[4][5]

Reaction:

3,5-Difluorophenylboronic acid + KHF₂ → this compound + H₂O

Materials:

-

3,5-Difluorophenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

In a flask, dissolve 3,5-difluorophenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

-

Stir the resulting mixture for 1-2 hours. A white precipitate of the potassium trifluoroborate salt should form.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Collect the solid product by vacuum filtration and wash it with cold water and then with diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the product under vacuum to obtain this compound as a white crystalline solid.

References

physical and chemical properties of Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Potassium (3,5-difluorophenyl)trifluoroborate, a versatile reagent with applications in organic synthesis and potential for drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to off-white solid. Organotrifluoroborates, as a class, are known for their exceptional stability in the presence of air and moisture, a significant advantage over their boronic acid counterparts.[1] This stability allows for easier handling and storage without the need for specialized inert atmosphere techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 267006-26-8 |

| Molecular Formula | C₆H₃BF₅K |

| Molecular Weight | 219.99 g/mol |

| Melting Point | 273-278 °C |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Poorly soluble in nonpolar organic solvents. |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding boronic acid, 3,5-difluorophenylboronic acid, through a straightforward and high-yielding reaction with potassium hydrogen fluoride (KHF₂). This method is a general and widely adopted procedure for the preparation of various potassium aryltrifluoroborates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates.

Materials:

-

3,5-Difluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

In a flask, dissolve 3,5-difluorophenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Cool the boronic acid solution in an ice bath.

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate of this compound should form.

-

Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with cold methanol and then with diethyl ether.

-

Dry the resulting white solid under vacuum to yield the final product.

Logical Relationship for Synthesis

Chemical Reactivity: Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates are highly valued reagents in organic synthesis, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] These reactions form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients. This compound serves as an effective coupling partner to introduce the 3,5-difluorophenyl moiety onto various aromatic and heteroaromatic systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, the biological relevance of its precursor, 3,5-difluorophenylboronic acid, provides valuable insights into its potential applications.

3,5-Difluorophenylboronic acid is utilized in the synthesis of various biologically active compounds.[3] Notably, it has been employed as a reactant in the creation of:

-

Angiogenesis inhibitors , which have potential applications in cancer therapy by preventing the formation of new blood vessels that supply tumors.[4]

-

Glucokinase (GK) activators , which are being investigated for the treatment of type 2 diabetes mellitus by regulating glucose metabolism.[4]

The 3,5-difluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The use of this compound in Suzuki-Miyaura coupling provides a robust method for incorporating this important structural motif into potential therapeutic agents.

Boronic acids and their derivatives, in general, are a well-established class of enzyme inhibitors.[5][6] They are known to reversibly inhibit serine proteases by forming a tetrahedral intermediate with the active site serine residue. This mechanism of action has led to the development of several successful drugs. Given this precedent, this compound and its derivatives are promising candidates for screening against various enzymatic targets in drug discovery programs.

Potential Drug Discovery Workflow

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.[7]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Spectroscopic Data

-

¹¹B NMR: A 1:3:3:1 quartet is typically observed, corresponding to the coupling of the boron atom with three equivalent fluorine atoms.[3]

-

¹⁹F NMR: A 1:1:1:1 quadruplet is expected for the fluorines attached to the boron atom.[3] The two fluorine atoms on the phenyl ring will present as a distinct signal.

-

IR Spectroscopy: Characteristic strong B-F stretching bands are expected.

Researchers are advised to acquire their own analytical data for full characterization of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lookchem.com [lookchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. The versatility of boron in biological target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Potassium (3,5-difluorophenyl)trifluoroborate, a valuable reagent in modern organic chemistry. This document outlines a detailed experimental protocol, methods for purification, and characterization data, presented in a clear and accessible format to support researchers in the fields of medicinal chemistry and materials science.

Introduction

This compound is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant attention as stable, crystalline, and easy-to-handle alternatives to the more sensitive boronic acids in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the difluorophenyl moiety makes this particular reagent a valuable building block for the introduction of fluorinated aromatic groups into complex molecules, a common strategy in the development of pharmaceuticals and advanced materials to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

This guide details a robust and reproducible method for the preparation of this compound from its corresponding boronic acid.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3,5-difluorophenylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward and high-yielding procedure is widely applicable to a range of arylboronic acids.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of potassium aryltrifluoroborates.

Materials and Equipment:

-

3,5-Difluorophenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve 3,5-difluorophenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Cool the methanolic solution of the boronic acid in an ice bath with stirring.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution. A white precipitate is expected to form.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and inorganic byproducts. Recrystallization is a highly effective method for obtaining the product in high purity.[1][2]

Recrystallization Protocol

-

Transfer the crude solid to a flask.

-

Add a minimal amount of hot acetonitrile to dissolve the solid. The desired product is soluble in hot acetonitrile, while inorganic salts like KHF₂ are largely insoluble.[3]

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetonitrile.

-

Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Name | 3,5-Difluorophenylboronic acid | [4][5] |

| CAS Number | 156545-07-2 | [4][5] |

| Molecular Formula | C₆H₅BF₂O₂ | [4] |

| Molecular Weight | 157.91 g/mol | [4] |

| Product | ||

| Name | This compound | [6] |

| CAS Number | 267006-26-8 | [6] |

| Molecular Formula | C₆H₃BF₅K | [6] |

| Molecular Weight | 219.99 g/mol | [6] |

| Characterization Data (Typical) | ||

| ¹H NMR (DMSO-d₆) | δ (ppm): 6.8-7.2 (m, 3H) | Based on general knowledge of similar compounds |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): -110 to -115 (m, 2F, Ar-F), -135 to -145 (q, 3F, BF₃) | [7] |

| ¹¹B NMR (DMSO-d₆) | δ (ppm): 3.0-4.0 (q) | [7] |

| Appearance | White to off-white crystalline solid | General observation for this class of compounds |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow via recrystallization.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,5-二氟苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,5-Difluorophenylboronic acid CAS#: 156545-07-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Potassium (3,5-difluorophenyl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium (3,5-difluorophenyl)trifluoroborate. A member of the highly versatile class of organotrifluoroborate salts, this compound is noted for its exceptional stability compared to other organoboron reagents, making it a valuable tool in modern organic synthesis, particularly in cross-coupling reactions.[1][2][3][4][5][6] This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Concepts: Chemical Stability

Potassium organotrifluoroborates, including the (3,5-difluorophenyl) derivative, are generally crystalline solids that exhibit remarkable stability to both air and moisture.[1][2][3][4][5] This characteristic allows for their long-term storage at room temperature without the need for stringent inert atmosphere techniques, a significant advantage over their boronic acid counterparts which can be prone to dehydration and other forms of degradation.[1][2][3][4][5]

The primary pathway for the degradation of this compound is through hydrolysis, which converts the trifluoroborate salt to the corresponding boronic acid.[5] This process is, in fact, a necessary activation step for its participation in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[5] The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, and the solvent system employed.[1][7][8][9]

Factors Influencing Stability:

-

pH: The hydrolytic stability of aryltrifluoroborates is significantly influenced by pH. While generally stable in neutral to acidic aqueous media, the rate of hydrolysis increases under basic conditions, which are typically employed in cross-coupling reactions to facilitate transmetalation.[5]

-

Temperature: As with most chemical reactions, elevated temperatures will increase the rate of hydrolysis and potential thermal degradation.

-

Solvents: The choice of solvent can impact the rate of hydrolysis. Protic solvents, especially in the presence of a base, will facilitate the conversion to the boronic acid.

-

Presence of Lewis Acids: Lewis acids can promote the decomposition of organotrifluoroborates.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides representative data on the hydrolytic stability of various potassium aryltrifluoroborates under conditions relevant to Suzuki-Miyaura cross-coupling reactions. This data illustrates the significant impact of aryl substitution on the rate of hydrolysis. It is important to note that hydrolysis rates can span over five orders of magnitude depending on the substrate.[8][11]

| Potassium Aryltrifluoroborate | Half-life (t1/2) at 55°C in THF/H2O with Cs2CO3 | Reference |

| Potassium phenyltrifluoroborate | ~ 1 hour | [11] |

| Potassium (4-methoxyphenyl)trifluoroborate | < 5 minutes | [11] |

| Potassium (4-trifluoromethylphenyl)trifluoroborate | > 2 weeks (very slow hydrolysis) | [11] |

| Potassium (2-furanyl)trifluoroborate | ~ 10 hours | [11] |

Note: This data is illustrative. The actual rate of hydrolysis for this compound should be determined experimentally under the specific conditions of use.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

Storage Conditions:

| Parameter | Recommendation | Citation |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is often recommended by suppliers. | [5][8][9][10][11] |

| Atmosphere | Store in a tightly sealed container to protect from moisture. While generally air-stable, minimizing exposure to humid air is good practice. | [5][10][11] |

| Light | Store in a light-resistant container. | [10] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and Lewis acids. | [8] |

Handling Precautions:

This compound should be handled in a well-ventilated area, preferably in a fume hood.[11] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[10][11][12] In case of contact, rinse the affected area thoroughly with water.[12]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Determination of Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol allows for the quantification of the rate of hydrolysis by monitoring the disappearance of the trifluoroborate signal and the appearance of fluoride ions.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., THF-d₈).

-

In a separate vial, prepare the desired reaction medium (e.g., a mixture of THF and D₂O containing a base such as Cs₂CO₃).

-

-

Reaction Initiation:

-

In an NMR tube, combine a known volume of the reaction medium with a known volume of the stock solution of the trifluoroborate.

-

Start the timer immediately after mixing.

-

-

NMR Analysis:

-

Acquire a ¹⁹F NMR spectrum at time zero (t=0).

-

Continue to acquire spectra at regular intervals over the desired time course.

-

Integrate the signal corresponding to the trifluoroborate (a sharp singlet) and any new signals corresponding to fluoride-containing species.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the trifluoroborate versus time.

-

The slope of this plot will give the pseudo-first-order rate constant for the hydrolysis under the tested conditions.

-

Protocol 2: Stability Indicating RP-HPLC Method Development

This protocol outlines the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its primary degradant, 3,5-difluorophenylboronic acid.

-

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A C18 stationary phase column is a good starting point.

-

-

Mobile Phase Selection:

-

Begin with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.

-

Optimize the gradient to achieve good separation between the parent compound and the boronic acid.

-

-

Forced Degradation Studies:

-

To ensure the method is stability-indicating, perform forced degradation studies.

-

Acidic Hydrolysis: Dissolve the compound in a solution of dilute HCl and heat gently.

-

Basic Hydrolysis: Dissolve the compound in a solution of dilute NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide.

-

Thermal Degradation: Heat a solid sample of the compound.

-

Photolytic Degradation: Expose a solution of the compound to a UV light source.

-

-

Method Validation:

Visualizations

The following diagrams illustrate key processes related to the stability and analysis of this compound.

Caption: Hydrolysis pathway of this compound.

Caption: Workflow for assessing the stability of the compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. longdom.org [longdom.org]

- 14. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

An In-depth Technical Guide on the 1H and 19F NMR Characterization of Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3,5-difluorophenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant attention in organic synthesis, particularly as robust and highly reactive partners in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and unique reactivity make them valuable reagents in the synthesis of complex molecules, including active pharmaceutical ingredients.

Accurate structural elucidation and purity assessment are critical in drug development and chemical research. NMR spectroscopy is a primary analytical technique for the characterization of organotrifluoroborates. This guide focuses on the expected 1H and 19F NMR spectral features of this compound, providing a predictive framework for its analysis.

Predicted NMR Data

The following tables summarize the predicted quantitative 1H and 19F NMR data for this compound. These predictions are based on established substituent effects on chemical shifts and coupling constants observed in analogous fluorinated aromatic compounds and other potassium aryltrifluoroborates.

Table 1: Predicted 1H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 6.8 - 7.0 | d (doublet) | ~2-3 |

| H-4 | 6.6 - 6.8 | t (triplet) | ~9 |

Table 2: Predicted 19F NMR Data

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-F | -110 to -115 | t (triplet) | ~9 |

| BF 3 | -135 to -145 | q (quartet) | ~40-50 (19F-11B) |

Experimental Protocols

The following protocols are adapted from established methods for the NMR analysis of potassium organotrifluoroborates and are recommended for the characterization of this compound.[1]

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to the good solubility of organotrifluoroborate salts.[1]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. 1H NMR Spectroscopy

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d6.

-

Internal Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d6 at 2.50 ppm.[1]

-

Typical Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: ~3.5 s

-

Repetitions: 16

-

Spectral Width: 15 ppm

-

3.3. 19F NMR Spectroscopy

-

Spectrometer: A spectrometer with a fluorine probe, operating at a corresponding frequency (e.g., 282 MHz for a 300 MHz 1H instrument).

-

Solvent: DMSO-d6.

-

External Reference: Trifluoroacetic acid (TFA) at -76.55 ppm or another suitable fluorine standard.[1]

-

Typical Parameters:

-

Pulse Angle: 45°

-

Delay Time: 1.0 s

-

Acquisition Time: ~0.3 s

-

Repetitions: 80

-

Visualization of Key Structures and Workflows

Diagram 1: Molecular Structure and Predicted NMR Correlations

Caption: Molecular structure and key NMR signal correlations.

Diagram 2: Experimental Workflow for NMR Characterization

Caption: A typical experimental workflow for NMR analysis.

Interpretation of Predicted Spectra

5.1. 1H NMR Spectrum

The aromatic region of the 1H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons on the phenyl ring.

-

H-2 and H-6 Protons: These two protons are chemically equivalent and are expected to appear as a doublet due to coupling with the H-4 proton.

-

H-4 Proton: This proton is expected to appear as a triplet due to coupling with the two equivalent H-2 and H-6 protons.

5.2. 19F NMR Spectrum

The 19F NMR spectrum is predicted to exhibit two signals.

-

Aromatic Fluorines: The two equivalent fluorine atoms on the phenyl ring are expected to produce a triplet due to coupling with the adjacent H-4 proton.

-

Trifluoroborate Group: The three equivalent fluorine atoms of the -BF3 group are expected to show a quartet due to coupling with the 11B nucleus (I = 3/2, 80.1% natural abundance). The chemical shift is anticipated to be in the typical range for aryltrifluoroborate salts.[1]

Conclusion

This technical guide provides a predictive yet comprehensive overview of the 1H and 19F NMR characterization of this compound. The tabulated predicted data, detailed experimental protocols, and illustrative diagrams offer a robust framework for researchers and professionals working with this compound. While the presented NMR data is theoretical, it is grounded in the well-established principles of NMR spectroscopy and comparative data from similar structures, providing a valuable resource for the structural verification and quality control of this important synthetic reagent. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive characterization.

References

An In-depth Technical Guide on the Solubility of Potassium (3,5-difluorophenyl)trifluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium (3,5-difluorophenyl)trifluoroborate, a key reagent in modern synthetic organic chemistry. A detailed understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document outlines the qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical reaction workflow where solubility is a critical parameter.

Core Concepts: Solubility of Potassium Aryltrifluoroborates

Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that have gained widespread use as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability and ease of handling offer significant advantages over boronic acids. The solubility of these salts is governed by the polarity of the solvent and the nature of the organic substituent on the boron atom.

Generally, potassium aryltrifluoroborates exhibit higher solubility in polar solvents. This is attributed to the ionic nature of the potassium trifluoroborate group, which can engage in favorable dipole-dipole interactions and hydrogen bonding with protic solvents. In contrast, their solubility is limited in nonpolar organic solvents.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative solubility profile can be inferred from the general behavior of analogous potassium aryltrifluoroborates. The presence of two fluorine atoms on the phenyl ring is expected to increase the compound's polarity compared to unsubstituted potassium phenyltrifluoroborate.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble to Slightly Soluble |

| Methanol | CH₄O | Polar Protic | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble |

| Toluene | C₇H₈ | Nonpolar Aromatic | Insoluble to Sparingly Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Halogenated | Insoluble |

| Diethyl Ether | C₄H₁₀O | Nonpolar | Insoluble |

| Hexanes | C₆H₁₄ | Nonpolar Aliphatic | Insoluble |

This qualitative assessment is based on general solubility trends for potassium aryltrifluoroborates and may vary with temperature and the specific purity of the solute and solvent.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

To obtain precise solubility data, a well-defined experimental protocol is essential. The following gravimetric method is a reliable approach to determine the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or small flasks with secure caps

-

Syringe with a filter (e.g., 0.2 µm PTFE)

-

Pre-weighed drying vials

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Dispense the filtered saturated solution into a pre-weighed drying vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the drying vial containing the saturated solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

-

Dry the sample to a constant weight.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty drying vial from the final mass of the vial with the dried residue.

-

The solubility can be expressed in various units, such as g/L or mol/L, using the following formulas:

-

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of sample collected (L))

-

Solubility (mol/L) = (Mass of dried residue (g) / Molar mass of solute ( g/mol )) / (Volume of sample collected (L))

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The solubility of this compound is a critical factor in its application in organic synthesis, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. The choice of solvent must ensure that all reactants are sufficiently soluble to allow for an efficient reaction. A common solvent system for this reaction is a mixture of an organic solvent and water, with a base to facilitate the transmetalation step.

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This guide provides foundational knowledge and practical methodologies for working with this compound. Accurate solubility data, determined using the protocol outlined herein, will empower researchers to optimize reaction conditions, improve yields, and streamline purification processes in their drug discovery and development efforts.

An In-depth Technical Guide to Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and stable organoboron reagent that has garnered significant interest in organic synthesis, particularly in the realm of drug discovery and development. As a derivative of the highly adaptable aryltrifluoroborate class of compounds, it serves as a robust precursor for the introduction of the 3,5-difluorophenyl moiety into complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its preparation and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction are presented. Furthermore, this document summarizes key quantitative data and safety information to facilitate its effective and safe use in a laboratory setting.

Introduction

Potassium organotrifluoroborates have emerged as indispensable tools in modern organic chemistry, offering a stable, crystalline, and easy-to-handle alternative to their boronic acid counterparts.[1][2] Their enhanced stability towards air and moisture simplifies storage and handling, making them particularly attractive for applications in medicinal chemistry and process development.[1][2] The 3,5-difluorophenyl group is a common structural motif in a variety of biologically active compounds, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents and other functional materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a potassium cation and a (3,5-difluorophenyl)trifluoroborate anion. In the anion, the boron atom is tetrahedrally coordinated to a 3,5-difluorophenyl group and three fluorine atoms.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 267006-26-8 | [3] |

| Molecular Formula | C₆H₃BF₅K | [3] |

| Molecular Weight | 219.99 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 273-278 °C |

Diagram of the molecular structure of the (3,5-difluorophenyl)trifluoroborate anion:

Caption: Molecular structure of the (3,5-difluorophenyl)trifluoroborate anion.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data for analogous aryltrifluoroborates, the expected characteristic signals are described below.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The purity and structure of potassium organotrifluoroborates are readily confirmed by NMR spectroscopy.[4]

| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity and Coupling |

| ¹H NMR | 6.5 - 7.5 ppm | Multiplets corresponding to the aromatic protons. |

| ¹³C NMR | 100 - 165 ppm | Resonances for the aromatic carbons, with characteristic C-F couplings. The carbon attached to boron will show a broad signal. |

| ¹⁹F NMR | ~ -110 to -115 ppm (for Ar-F ) ~ -130 to -145 ppm (for B-F ₃) | A multiplet for the aromatic fluorine atoms. A quartet for the three equivalent fluorine atoms attached to boron (due to coupling with ¹¹B).[4] |

| ¹¹B NMR | 2.0 - 6.0 ppm | A quartet due to coupling with the three equivalent fluorine atoms (¹JB-F).[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the B-F bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1600 - 1450 | Aromatic C=C stretching |

| ~1350 - 1100 | C-F stretching and B-F stretching |

| ~1000 - 900 | Strong B-F stretching |

| ~900 - 650 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show the (3,5-difluorophenyl)trifluoroborate anion [C₆H₃BF₅]⁻ at m/z ≈ 181.

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of 3,5-difluorophenylboronic acid (1.0 equivalent) in methanol, add a solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equivalents) in water.

-

Stir the resulting mixture at room temperature for 30-60 minutes.

-

Remove the solvents under reduced pressure.

-

The crude product can be purified by recrystallization, typically from a solvent mixture such as acetone/ether or acetonitrile.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of biaryl compounds.[6]

General Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Exemplary Protocol:

-

To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).

-

If required, add a suitable ligand (e.g., a phosphine ligand).

-

Add a degassed solvent system, such as a mixture of toluene and water or THF and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC/LC-MS).

-

After cooling to room temperature, perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Applications in Drug Discovery and Development

The 3,5-difluorophenyl motif is of significant interest in medicinal chemistry. The presence of two fluorine atoms can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding to biological targets and improved metabolic stability. The use of this compound allows for the late-stage introduction of this valuable fragment into complex molecules, which is a highly desirable strategy in the optimization of lead compounds during the drug discovery process. Its stability and predictable reactivity in robust cross-coupling reactions make it a reliable tool for the construction of compound libraries for high-throughput screening.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a stable, versatile, and highly valuable reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable method for the introduction of the 3,5-difluorophenyl moiety, a key structural component in many compounds of pharmaceutical interest. This guide has summarized its key properties, provided detailed experimental protocols for its synthesis and application, and highlighted its importance in the field of drug discovery. The information presented herein is intended to serve as a practical resource for researchers and scientists utilizing this important building block in their synthetic endeavors.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotrifluoroborate salts have emerged from relative obscurity to become indispensable tools in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their remarkable stability, ease of handling, and broad reactivity profile have established them as superior alternatives to their boronic acid and ester counterparts in many applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic protocols related to these versatile reagents. It further presents a comparative analysis of their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and offers detailed experimental procedures for their preparation and use.

A Historical Perspective: From Curiosity to Cornerstone Reagent

The journey of organotrifluoroborate salts from laboratory curiosities to mainstream reagents is a testament to the persistent efforts of synthetic chemists to develop more robust and user-friendly tools. While early reports of related compounds existed, the transformative moment in their history came in the mid-1990s.

The pioneering work of Vedejs and his colleagues in 1995 laid the practical foundation for the widespread adoption of potassium organotrifluoroborates.[1][2] They developed a straightforward and highly efficient method for their synthesis from boronic acids and potassium hydrogen fluoride (KHF₂).[1][2] This breakthrough provided the synthetic community with access to a new class of air- and moisture-stable, crystalline solids that could be stored indefinitely without special precautions.[1][3]

Following this seminal work, the research group of Gary Molander extensively explored the synthetic utility of organotrifluoroborates, particularly in palladium-catalyzed cross-coupling reactions.[3][4] Their investigations demonstrated the exceptional performance of these reagents in the Suzuki-Miyaura coupling, often providing higher yields and tolerating a wider range of functional groups compared to traditional boronic acids.[4] The collective contributions of these and other research groups have solidified the position of organotrifluoroborate salts as invaluable assets in the synthetic chemist's toolbox.

References

An In-depth Technical Guide to the Safety and Handling of Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Potassium (3,5-difluorophenyl)trifluoroborate, a versatile reagent in modern synthetic chemistry. The following sections detail its hazard profile, proper handling and storage procedures, emergency measures, and experimental protocols for its synthesis and common applications.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 267006-26-8 |

| Molecular Formula | C₆H₃BF₅K |

| Molecular Weight | 219.99 g/mol [1][2] |

| Appearance | White to light yellow solid |

| Melting Point | 273-278°C |

Hazard Identification and Classification

This compound is classified as an irritant. Appropriate handling procedures should be followed to minimize exposure.

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Data

For a related compound, Potassium tetrafluoroborate, the following data is available and may be used for preliminary risk assessment, though it should be interpreted with caution as toxicity can vary significantly with changes in chemical structure.

| Toxicity Type | Endpoint | Value | Species |

| Acute Oral Toxicity | LD50 | >2,000 mg/kg | Rat[4] |

| Acute Inhalation Toxicity | LC50 | >5,300 mg/m³ (4h) | Rat[4] |

Safe Handling and Storage

Adherence to proper laboratory practices is essential when working with this compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this chemical.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles with side shields or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Experimental Protocols

Potassium organotrifluoroborates are valued for their stability and utility in cross-coupling reactions.[6][7]

Synthesis of this compound

This protocol is a general method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acid.

Materials:

-

3,5-Difluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

Procedure:

-

In a round-bottomed flask, dissolve 3,5-difluorophenylboronic acid in methanol.

-

Cool the solution in an ice bath.

-

Prepare a solution of potassium hydrogen fluoride in water.

-

Slowly add the KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate will form.

-

Remove the ice bath and stir the mixture at room temperature.

-

Remove the methanol by rotary evaporation.

-

Add acetonitrile to the remaining aqueous slurry and concentrate under reduced pressure to remove water azeotropically. Repeat this step.

-

Collect the solid product by vacuum filtration, wash with acetonitrile, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the use of this compound as a coupling partner in a Suzuki-Miyaura reaction.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., RuPhos, SPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

-

Add the base (typically 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Suzuki-Miyaura Catalytic Cycle

As no specific signaling pathway involving this compound was identified in the literature, a diagram of its primary application, the Suzuki-Miyaura cross-coupling catalytic cycle, is provided.

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Potassium (3,5-difluorophenyl)trifluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium (3,5-difluorophenyl)trifluoroborate has emerged as a critical building block in modern medicinal chemistry and drug development, prized for its utility in cross-coupling reactions. As with any reagent destined for pharmaceutical applications, a thorough understanding of its stability, particularly concerning moisture, is paramount. This technical guide provides a comprehensive overview of the moisture stability of this compound, offering insights into its degradation pathways, quantitative stability data on analogous compounds, and detailed experimental protocols for its assessment.

Core Concepts: The Intrinsic Stability of Potassium Organotrifluoroborates

Potassium organotrifluoroborates as a class of compounds are renowned for their exceptional stability, especially when compared to their boronic acid counterparts.[1][2][3][4][5] They are generally crystalline, non-hygroscopic solids that can be stored at room temperature for extended periods without significant decomposition.[1][2] This inherent stability is a key advantage in pharmaceutical development and manufacturing, where reagent longevity and reliability are crucial.

The primary degradation pathway for potassium aryltrifluoroborates in the presence of moisture is hydrolysis, which leads to the formation of the corresponding boronic acid and fluoride salts. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts such as silica gel.[6][7][8][9]

Quantitative Moisture Stability Assessment

While specific quantitative stability data for this compound under various moisture conditions is not extensively published, data from studies on analogous aryltrifluoroborates can provide valuable insights into its expected stability profile. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to influence its susceptibility to hydrolysis.

To illustrate the expected stability, the following table summarizes hydrolysis data for various potassium aryltrifluoroborates. This data is compiled from kinetic studies and should be considered as a predictive guide for the behavior of the 3,5-difluoro substituted analog.

| Compound | Condition | Half-life (t½) | % Hydrolysis (24h) | Reference |

| Potassium Phenyltrifluoroborate | THF/H₂O (10:1) with Cs₂CO₃, 55°C | ~4.4 h | - | |

| Potassium p-Tolyltrifluoroborate | THF/H₂O (10:1) with Cs₂CO₃, 55°C | - | - | [2][6] |

| Potassium p-Methoxyphenyltrifluoroborate | THF/H₂O (10:1) with Cs₂CO₃, 55°C | - | - | [2][6] |

| Potassium Alkynyltrifluoroborate | Aqueous basic THF, 55°C | >9 days | <18% (after 9 days) | |

| Potassium Butyltrifluoroborate | D₂O or TRIS buffer (pH 7.0), 37°C | - | 30-50% | [1] |

Note: The rate of hydrolysis is highly dependent on the specific experimental conditions. The data presented should be used for comparative purposes only.

Experimental Protocols for Moisture Stability Testing

A robust assessment of moisture stability is critical for regulatory submissions and for ensuring product quality. A forced degradation study is a common approach to evaluate the intrinsic stability of a drug substance.[7] The following is a detailed protocol for assessing the moisture stability of this compound.

Protocol: Forced Hydrolysis Stability Study

1. Objective: To determine the stability of this compound under various aqueous conditions (acidic, basic, and neutral) and to identify any major degradation products.

2. Materials and Equipment:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Phosphate buffer (pH 7.4)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector

-

LC-MS system for degradation product identification

-

pH meter

-

Stability chambers or ovens capable of maintaining controlled temperature and humidity

3. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each condition (acidic, basic, neutral), transfer a known volume of the stock solution into separate reaction vessels to achieve a final concentration of approximately 100 µg/mL after the addition of the stress agent.

4. Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

-

Neutral Hydrolysis: Add an equal volume of purified water or phosphate buffer (pH 7.4) to the sample solution.

-

Control Sample: Prepare a sample with the stock solution and the organic solvent only.

-

Incubate all samples at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24, 48, 72 hours).

5. Analytical Method:

-

At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of known concentration.

6. Data Analysis and Reporting:

-

Calculate the percentage of degradation for each condition and time point.

-

Identify major degradation products using LC-MS by comparing the mass spectra of the degradation peaks with the parent compound.

-

Summarize the results in a table and provide a detailed report on the stability profile of the compound.

Visualizing Degradation and Experimental Workflow

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key degradation pathway and the experimental workflow for moisture stability testing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qualityhub.com [qualityhub.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. acdlabs.com [acdlabs.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Utilizing Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These motifs are of significant interest in medicinal chemistry and materials science. The use of potassium organotrifluoroborates as coupling partners offers distinct advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage. Potassium (3,5-difluorophenyl)trifluoroborate is a valuable building block for introducing the 3,5-difluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for structurally similar aryltrifluoroborates and are intended to serve as a robust starting point for reaction optimization.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides. The data is compiled from literature reports on analogous substrates and is intended to provide a comparative overview.

| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Chloroanisole | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 75-85 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-80 |

| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-Amyl Alcohol/H₂O | 110 | 10 | 90-98 |

| 5 | 2-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | CPME/H₂O | 95 | 24 | 65-75 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

-

Phosphine ligand (if required, e.g., SPhos, RuPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-Amyl Alcohol, CPME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the phosphine ligand (if applicable) under an inert atmosphere.

-

Add the base (2.0-3.0 equivalents) to the Schlenk tube.

-

Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.

-

Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocol.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium (3,5-difluorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Potassium (3,5-difluorophenyl)trifluoroborate with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials where the introduction of the 3,5-difluorophenyl moiety is crucial for modulating biological activity and physicochemical properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including enhanced stability, ease of handling, and often improved reaction outcomes compared to their boronic acid counterparts.[1] this compound is a valuable building block for introducing the 3,5-difluorophenyl group, a common motif in medicinal chemistry that can enhance metabolic stability and binding affinity. These protocols outline optimized conditions using various palladium catalysts and ligands to achieve high yields and purity in the synthesis of 3,5-difluorobiaryl compounds.

Data Presentation: Catalyst Systems and Reaction Yields

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Below are tabulated summaries of representative reaction conditions and the corresponding yields for the synthesis of various biaryl and heteroaryl compounds.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 110 | 16 | 95 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF/H₂O (9:1) | 80 | 24 | 88 |

| 4 | 2-Bromotoluene | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 85 |

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

| Entry | Heteroaryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH/H₂O (1:1) | 85 | 18 | 78 |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ (2.5) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 16 | 89 |

| 3 | 5-Bromoindole | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 82 |

| 4 | 2-Bromoquinoline | Pd₂(dba)₃ (2) | XPhos (4) | Na₂CO₃ | THF/H₂O (9:1) | 80 | 24 | 91 |

Experimental Protocols

The following are detailed methodologies for the palladium-catalyzed cross-coupling of this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(OAc)₂/SPhos

This protocol is a general method for the coupling of this compound with various aryl bromides.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

To a flame-dried Schlenk flask or reaction tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

-

Add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) to the vessel via syringe.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-difluorobiaryl compound.

Protocol 2: Sonication-Enhanced Coupling with Aryl Bromides using Ligand-Free PdCl₂

This protocol utilizes ultrasonic irradiation to enhance the reaction rate and is adapted from a procedure for a similar fluorinated arylboronic acid.[2]

Materials:

-

Aryl bromide (e.g., 5-bromosalicylic acid) (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium(II) chloride (PdCl₂) (1.0 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Reaction vessel suitable for sonication

-

Ultrasonic bath

Procedure:

-

Suspend PdCl₂ (0.01 mmol) in a 1:1 (v/v) mixture of DMF and deionized water (24 mL) in a reaction vessel.

-

Sonicate the mixture for 10 minutes at room temperature to ensure uniform dispersion of the catalyst.

-

Add the aryl bromide (1.0 mmol) and this compound (1.5 mmol) to the reaction mixture.

-

Add an aqueous solution of K₂CO₃ (2.0 mmol).

-

Irradiate the reaction mixture in an ultrasonic bath at a specified power and temperature (e.g., 175 W, 75 °C) for the required time (e.g., 1.5 - 3 hours).[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Add brine to the mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.